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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532

Introduction: 2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0) is a substituted
pyridine derivative that has emerged as a crucial heterocyclic building block in modern
synthetic chemistry.[1] Its unique arrangement of a reactive bromine atom, a nucleophilic
amine, and a methyl group on the pyridine core makes it an exceptionally versatile precursor
for the synthesis of complex molecules. This guide provides an in-depth overview of its
properties, synthesis, reactivity, and applications, with a focus on its utility for researchers,
scientists, and professionals in the field of drug development and agrochemical synthesis.[2][3]

Physicochemical and Safety Profile

The compound's structure, featuring both a hydrogen bond donor (amine) and acceptor
(pyridine nitrogen), alongside a modifiable bromide, dictates its chemical behavior and utility.
High purity, typically 97% or greater, is essential to ensure predictable reactivity and minimize
the formation of side products in subsequent synthetic steps.[1]

Table 1: Physicochemical Properties of 2-Bromo-5-
methylpyridin-4-amine
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Property Value Reference
CAS Number 79055-60-0 [1114]
Molecular Formula CeH7BrN-2 [1][5]
Molecular Weight 187.04 g/mol [1][5]
Appearance White to off-white solid [1]

XLogP3 1.6 (5]
Topological Polar Surface Area  38.9 A2 [5]

MVDBPMJQCXZKRB-

InChlKey

UHFFFAOYSA-N

[6]

Note: Some sources may list synonyms such as 2-Amino-5-bromo-4-methylpyridine, but the
CAS number 79055-60-0 corresponds to the 4-amino isomer.[4][7]

Table 2: GHS Hazard and Precautionary Statements

Category Code Statement Reference
Hazard Class Acute Tox. 4 Harmful if swallowed. [6]
Hazard Statement H302 Harmful if swallowed. [6]

Precautionary
P301 + P312 + P330
Statement

IF SWALLOWED: Call

a POISON

CENTER/doctor if you  [6]
feel unwell. Rinse

mouth.

Synthesis and Production

The synthesis of substituted bromopyridines often involves the selective bromination of an

aminopyridine precursor. A common and efficient method utilizes N-Bromosuccinimide (NBS)

as a brominating agent, which allows for controlled, regioselective introduction of the bromine

atom under mild conditions.[7] This approach avoids the harsh conditions and multiple by-

products associated with using elemental bromine.[7]
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Synthesis Workflow
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A general workflow for the synthesis of brominated aminopyridines.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from a known procedure for a structural isomer, 2-Amino-5-bromo-4-

methylpyridine, and serves as a representative example.[7]

o Dissolution: Under an inert atmosphere and cooled in an ice bath (0°C), dissolve the starting
material, 4-Amino-5-methylpyridine (1 equivalent), in anhydrous N,N-Dimethylformamide

(DMF, approx. 5 mL per gram of starting material).[7]
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e Reagent Addition: Add a solution of N-Bromosuccinimide (NBS) (1 equivalent) in DMF
dropwise to the cooled mixture, maintaining the temperature below 5°C.[7]

o Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir
for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

e Quenching and Precipitation: Once the starting material is consumed, pour the reaction
mixture into a beaker of cold water. A solid precipitate should form.[7]

« Isolation and Purification: Filter the resulting solid and wash it thoroughly with water. Further
purify the crude product by washing with cold acetonitrile, followed by filtration and drying
under vacuum to yield the final product.[7] A typical yield for this type of reaction is
approximately 80%.[7]

Core Reactivity and Applications in Synthesis

The true value of 2-Bromo-5-methylpyridin-4-amine lies in its capacity to undergo palladium-
catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for
the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of
highly functionalized molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an
organoboron compound with an organic halide.[8] For 2-Bromo-5-methylpyridin-4-amine, this
reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-
position, a key step in building biaryl structures commonly found in pharmaceuticals.[8][9]
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Suzuki Coupling Workflow
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Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling

This protocol is based on a general method for the Suzuki coupling of bromopyridine amines.
[8][10]

e Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-Bromo-5-
methylpyridin-4-amine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a
palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s, 5 mol%),
and a base like potassium phosphate (K3sPOa, 2.2 equivalents).[10]

» Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a
4:1 ratio).[8][10]

e Reaction: Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
[10]
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o Workup: After cooling to room temperature, dilute the mixture with an organic solvent like

ethyl acetate and filter through a pad of Celite.

o Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the

resulting residue by column chromatography on silica gel to obtain the desired biaryl product.

Table 3: Representative Suzuki Coupling Products from
a Bromopyridine Amine Isomer

The following data is from the Suzuki coupling of the isomer 5-Bromo-2-methylpyridin-3-amine

and serves to illustrate the scope and typical yields of such reactions.[10]

Arylboronic Acid Product Yield (%) M.p. (°C)
4- 2-Methyl-5-(4-
Methylphenylboronic methylphenyl)pyridin- 85 208-209
acid 3-amine
4-
) 5-(4-Chlorophenyl)-2-
Chlorophenylboronic o _ 78 224-225
) methylpyridin-3-amine
acid
3,4- 5-(3,4-
Difluorophenylboronic ~ Difluorophenyl)-2- 75 230-231
acid methylpyridin-3-amine
3-Chloro-4- 5-(3-Chloro-4-
fluorophenylboronic fluorophenyl)-2- 72 240

acid

methylpyridin-3-amine

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-

N bonds.[11] While 2-Bromo-5-methylpyridin-4-amine already contains an amino group, this

reaction is highly relevant for other bromopyridines and demonstrates the versatility of the C-Br

bond. For instance, a related precursor, 2-bromopyridine, can be aminated to install the very
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amine group that makes the title compound a useful building block.[12][13] This reaction is
critical for synthesizing a diverse array of substituted aminopyridines.[14]
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Buchwald-Hartwig Amination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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